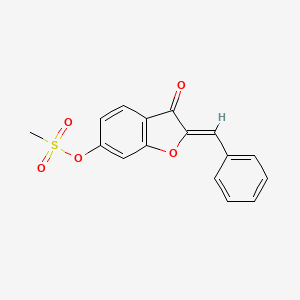

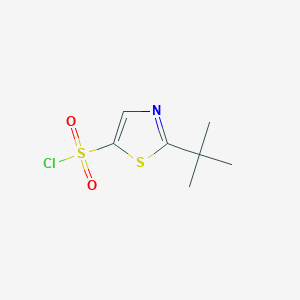

(2Z)-2-benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2Z)-2-benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate” is a chemical compound with the molecular formula C17H14O6S. It has an average mass of 346.354 Da and a monoisotopic mass of 346.051117 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(2Z)-2-benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate” include a density of 1.4±0.1 g/cm3, a boiling point of 564.0±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C. It has an enthalpy of vaporization of 84.7±3.0 kJ/mol and a flash point of 294.9±30.1 °C .Applications De Recherche Scientifique

Direct C-H Bond Alkylation

Manganese dioxide and methanesulfonic acid have been utilized in the oxidative C-H bond activation for the direct coupling of benzylic ethers and carbamates with simple ketones. This method offers an environmentally friendly and cost-effective approach to direct dehydrogenative alkylation of sp3 C-H bonds adjacent to a heteroatom, promoting reactions under air atmosphere with good to excellent yields (Liu et al., 2013).

One-Pot Synthesis of Benzoxazoles

Methanesulfonic acid acts as a highly effective catalyst for the synthesis of 2-substituted benzoxazoles from 2-aminophenol and acid chlorides, derived in situ from carboxylic acids. This process enables the production of aryl, heteroaryl, and arylalkyl carboxylic acids into benzoxazoles with excellent yields, highlighting its compatibility with various functional groups (Kumar et al., 2008).

Reductive Ring-Opening of O-benzylidene Acetals

Employing methanesulfonic acid as a substitute for ethereal HCl in the reductive ring-opening of 4,6-O-benzylidene acetal with sodium cyanoborohydride showcases its efficiency and convenience. This application demonstrates methanesulfonic acid's role in facilitating normal regioselectivity in reactions, yielding major products with free 4-OH groups (Zinin et al., 2007).

Production of Linear Alkylbenzenes

Methanesulfonic acid has been explored as a catalyst for the electrophilic addition of long-chain olefins to benzene, offering an environmentally benign route for the production of linear alkylbenzenes. The method allows for the recycling of the catalyst, underscoring its potential for sustainable chemical processes (Luong et al., 2004).

Renewable Production of Phthalic Anhydride

The conversion of biomass-derived furan and maleic anhydride to phthalic anhydride through a Diels–Alder cycloaddition followed by dehydration represents a pathway towards renewable production of key industrial chemicals. This process leverages methanesulfonic acid for the efficient synthesis of phthalic anhydride, showing promise for the use of biomass as a feedstock in chemical manufacturing (Mahmoud et al., 2014).

Propriétés

IUPAC Name |

[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl] methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5S/c1-22(18,19)21-12-7-8-13-14(10-12)20-15(16(13)17)9-11-5-3-2-4-6-11/h2-10H,1H3/b15-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXBFFNKSDRQRKO-DHDCSXOGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(4-chlorophenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2963107.png)

![8-(3-(dimethylamino)propyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2963109.png)

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2963113.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2963116.png)

![(Z)-methyl 2-(2-((4-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2963117.png)

![2-[3-Methyl-1-(morpholinocarbonyl)butyl]-1-isoindolinone](/img/structure/B2963121.png)

![tert-butyl N-{2-[(5-bromo-2-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate](/img/structure/B2963125.png)

![Butyl 4-[[(Z)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2963126.png)

![2-Chloro-N-[2-(1-phenyltriazol-4-yl)propan-2-yl]acetamide](/img/structure/B2963128.png)